molecular formula C9H17ClN2O B3234491 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide CAS No. 1353976-70-1

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide

Cat. No. B3234491
CAS RN: 1353976-70-1
M. Wt: 204.70 g/mol
InChI Key: IKPKGEJKIGCLCP-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide, also known as CE-123, is a synthetic compound that has gained interest in the scientific community for its potential therapeutic applications. This compound belongs to the family of pyrrolidinyl-amides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is not fully understood. However, it has been found to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. This compound has also been found to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). This compound has also been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. In addition, this compound has been found to have anti-inflammatory effects by modulating the activity of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is that it can be easily synthesized in a laboratory setting. In addition, this compound has been found to exhibit a range of biochemical and physiological effects, which makes it a promising candidate for therapeutic applications. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action of this compound.

Future Directions

There are several future directions for research on 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide. One area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential anti-inflammatory effects of this compound in diseases such as inflammatory bowel disease and rheumatoid arthritis. Further research is also needed to fully elucidate the mechanism of action of this compound and to identify potential side effects. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Scientific Research Applications

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide has been studied for its potential therapeutic effects in various diseases. It has been found to exhibit neuroprotective properties and has been studied in the context of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This compound has also been found to have anti-inflammatory effects and has been studied in the context of inflammatory bowel disease and rheumatoid arthritis.

properties

IUPAC Name

2-chloro-N-ethyl-N-(1-methylpyrrolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O/c1-3-12(9(13)6-10)8-4-5-11(2)7-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPKGEJKIGCLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201063
Record name Acetamide, 2-chloro-N-ethyl-N-(1-methyl-3-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353976-70-1
Record name Acetamide, 2-chloro-N-ethyl-N-(1-methyl-3-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353976-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-ethyl-N-(1-methyl-3-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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